n-(5-Fluoro-2,4-dinitrophenyl)acetamide
CAS No.: 1548-18-1
Cat. No.: VC20986402
Molecular Formula: C8H6FN3O5
Molecular Weight: 243.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1548-18-1 |
|---|---|
| Molecular Formula | C8H6FN3O5 |
| Molecular Weight | 243.15 g/mol |
| IUPAC Name | N-(5-fluoro-2,4-dinitrophenyl)acetamide |
| Standard InChI | InChI=1S/C8H6FN3O5/c1-4(13)10-6-2-5(9)7(11(14)15)3-8(6)12(16)17/h2-3H,1H3,(H,10,13) |
| Standard InChI Key | LZBXUWOTXPNTNQ-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Introduction
Physical and Chemical Properties
N-(5-Fluoro-2,4-dinitrophenyl)acetamide is characterized by specific physical and chemical properties that make it valuable for research and industrial applications. The compound's electron-withdrawing groups significantly influence its chemical behavior and reactivity profile.
Basic Properties
The compound possesses the following fundamental properties:
| Property | Value |
|---|---|
| CAS Registry Number | 1548-18-1 |
| Molecular Formula | C₈H₆FN₃O₅ |
| Molecular Weight | 243.15 g/mol |
| IUPAC Name | N-(5-fluoro-2,4-dinitrophenyl)acetamide |
| Standard InChI | InChI=1S/C8H6FN3O5/c1-4(13)10-6-2-5(9)7(11(14)15)3-8(6)12(16)17/h2-3H,1H3,(H,10,13) |
| Standard InChIKey | LZBXUWOTXPNTNQ-UHFFFAOYSA-N |
| The physical state of N-(5-Fluoro-2,4-dinitrophenyl)acetamide at room temperature is solid, requiring specific storage conditions for stability and preservation of its chemical properties. |
Chemical Reactivity
The presence of multiple electron-withdrawing groups in N-(5-Fluoro-2,4-dinitrophenyl)acetamide—specifically the fluorine atom and two nitro groups attached to the phenyl ring—significantly enhances the compound's electrophilicity. This heightened reactivity makes it particularly valuable in various chemical reactions and applications.
The compound demonstrates notable reactivity patterns:
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The nitro groups at positions 2 and 4 contribute to the high electrophilicity of the aromatic ring
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The fluorine atom at position 5 further enhances the electron-withdrawing effects
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The acetamide group provides a site for hydrogen bonding and potential derivatization
Structural Characteristics
Molecular Structure
N-(5-Fluoro-2,4-dinitrophenyl)acetamide features a phenyl ring with three substituent groups: two nitro groups at positions 2 and 4, and a fluorine atom at position 5. The acetamide group is attached to the phenyl ring, creating a structure with distinct electronic and steric properties that influence its reactivity and applications.
The arrangement of these functional groups creates a unique electronic distribution within the molecule, affecting its chemical behavior and interactions with biological systems.
Structural Analogs
Several structural analogs of N-(5-Fluoro-2,4-dinitrophenyl)acetamide have been synthesized and studied, demonstrating the importance of this structural scaffold:
Synthesis Methods
Standard Synthesis Approach
The synthesis of N-(5-Fluoro-2,4-dinitrophenyl)acetamide typically involves a multi-step process. The standard method uses 5-fluoro-2,4-dinitroaniline as the starting material, which undergoes reaction with acetic anhydride or acetyl chloride to form the desired product.
The general synthetic route can be outlined as follows:
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Preparation of 5-fluoro-2,4-dinitroaniline through nitration and fluorination reactions
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Reaction of 5-fluoro-2,4-dinitroaniline with acetic anhydride or acetyl chloride
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Purification using recrystallization techniques to obtain the pure compound
This synthetic approach provides high yields and purity, making it suitable for both laboratory and industrial scale production.
Industrial Production Methods
In industrial settings, the synthesis of N-(5-Fluoro-2,4-dinitrophenyl)acetamide follows similar routes to laboratory-scale synthesis but employs specialized equipment for larger-scale production. Key considerations in industrial production include:
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Precise control over reaction parameters to ensure high yields and purity
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Implementation of efficient purification methods such as recrystallization
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Scaling up of reaction conditions while maintaining product quality
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Implementation of safety measures due to the presence of nitro groups in the reactions
These industrial methods enable the production of N-(5-Fluoro-2,4-dinitrophenyl)acetamide in quantities suitable for commercial applications.
Biological Activities and Applications
Medicinal Chemistry Applications
N-(5-Fluoro-2,4-dinitrophenyl)acetamide demonstrates potential in medicinal chemistry due to its unique structural features and reactivity. The compound exhibits notable biological activities that make it valuable in drug discovery and development processes.
Specific applications in medicinal chemistry include:
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Serving as a lead compound for designing new therapeutics
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Providing a structural scaffold for developing compounds targeting specific biological pathways
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Contributing to structure-activity relationship studies in drug design
The electron-withdrawing groups in the compound influence its interaction with biological targets, potentially enhancing its efficacy in certain therapeutic applications.
Biochemical Research Applications
In biochemical research, N-(5-Fluoro-2,4-dinitrophenyl)acetamide has significant applications, particularly in studies involving:
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Enzyme kinetics studies, where the compound can serve as a substrate or inhibitor
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Protein-ligand interaction investigations, providing insights into binding mechanisms
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Cellular processes research, where the compound's reactivity can be leveraged to probe biological functions
These applications stem from the compound's reactive nature and its ability to form specific interactions with biological molecules.
Analytical Applications
Chromatographic Applications
While specific information about N-(5-Fluoro-2,4-dinitrophenyl)acetamide's use in chromatography is limited in the provided search results, structurally related compounds such as Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent) have significant applications in high-performance liquid chromatography (HPLC) .
These applications include:
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Derivatization of amino acids for improved detection in HPLC analysis
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Enhancement of separation and quantitation of stereoisomers
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Improvement of detection sensitivity for compounds lacking strong chromophores
Given the structural similarity, N-(5-Fluoro-2,4-dinitrophenyl)acetamide may have similar applications in analytical chemistry, particularly in the development of derivatization reagents for improving chromatographic analysis .
Spectroscopic Applications
The structural features of N-(5-Fluoro-2,4-dinitrophenyl)acetamide, particularly its aromatic ring with electron-withdrawing substituents, contribute to its spectroscopic properties. These properties make it potentially useful in various spectroscopic applications:
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UV-visible spectroscopy, where the nitro groups provide strong absorption
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Fluorescence studies, where the compound's structure influences emission characteristics
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Infrared spectroscopy, where the functional groups provide distinctive absorption bands
These spectroscopic applications enhance the compound's utility in analytical chemistry and research settings.
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